molecular formula C11H20BrNO3 B12941130 tert-Butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate

tert-Butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B12941130
M. Wt: 294.19 g/mol
InChI Key: ZNEWCMHDSQNDML-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate: is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of the corresponding methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the morpholine ring.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidation can yield various oxidized derivatives of the morpholine ring.

    Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate: has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the development of new drugs and therapeutic agents.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-bromoisobutyrate: Similar in structure but lacks the morpholine ring.

    tert-Butyl 2-bromo-2-methylpropanoate: Another related compound with a similar ester group but different substituents.

Uniqueness

The presence of the morpholine ring in tert-Butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl (2R)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9?/m1/s1

InChI Key

ZNEWCMHDSQNDML-VEDVMXKPSA-N

Isomeric SMILES

C[C@@H]1C(N(CCO1)C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.